molecular formula C11H11IO2 B8732895 3-(2-iodoethyl)-7-methoxybenzofuran CAS No. 796851-87-1

3-(2-iodoethyl)-7-methoxybenzofuran

Cat. No.: B8732895
CAS No.: 796851-87-1
M. Wt: 302.11 g/mol
InChI Key: HVPYKAIMDWCBRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Iodoethyl)-7-methoxybenzofuran ( 796851-87-1) is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. This iodine-containing benzofuran derivative features a reactive iodoethyl side chain, making it a versatile building block for constructing more complex molecules via further functionalization, such as cross-coupling reactions or nucleophilic substitutions . The benzofuran scaffold is a privileged structure in drug discovery, with derivatives demonstrating a wide range of biological activities, including antiviral, antioxidant, and antifungal properties . Researchers can utilize this compound in the synthesis of novel hybrid molecules for pharmacological evaluation; for instance, similar benzofuran-based structures have been successfully incorporated into quinoline frameworks to create compounds with potential cytotoxic activity . Its molecular formula is C11H11IO2, and it has a molecular weight of 302.11 g/mol . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

796851-87-1

Molecular Formula

C11H11IO2

Molecular Weight

302.11 g/mol

IUPAC Name

3-(2-iodoethyl)-7-methoxy-1-benzofuran

InChI

InChI=1S/C11H11IO2/c1-13-10-4-2-3-9-8(5-6-12)7-14-11(9)10/h2-4,7H,5-6H2,1H3

InChI Key

HVPYKAIMDWCBRO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC=C2CCI

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Cyclization of Catechol Derivatives

The cyclization of substituted catechols represents a classical route to benzofurans. For 7-methoxy derivatives, isobutenylpyrocatechol or methallylpyrocatechol admixtures undergo thermal cyclization in the presence of organic sulfonic acids (e.g., p-toluenesulfonic acid) at 120–150°C. This method selectively generates 2,3-dihydro-2,2-dimethyl-7-methoxybenzofuran, which can be dehydrogenated to the aromatic benzofuran via catalytic hydrogenation or oxidation.

Key Reaction Parameters

ParameterValue/RangeSource
Catalystp-Toluenesulfonic acid
Temperature120–150°C
Yield (dihydro form)75–85%

Polymer-Supported Formal [4+1] Annulation

A modern diastereoselective approach employs α-bromo ketones and o-hydroxy chalcones in the presence of Merrifield resin-anchored pyridine mediators. For 7-methoxy derivatives, 2-bromo-1-(4-methoxyphenyl)propan-1-one reacts with o-hydroxy chalcones (e.g., 2-hydroxy-1,3-diphenylpropenone) in acetonitrile at 80°C, yielding 2,3-dihydrobenzofurans with >20:1 diastereomeric ratios. Subsequent dehydrogenation using Pd/C or MnO₂ affords the aromatic benzofuran core.

Optimized Conditions

ComponentQuantity/ConcentrationSource
α-Bromo ketone0.3 mmol
Pyridine mediator0.5 mmol
SolventAcetonitrile
Yield (dihydro form)82–90%
ParameterValue/RangeSource
HI Concentration57% (aq.)
Reaction Temperature50–60°C
Reaction Time6–8 hours

Halogen Exchange Strategies

For intermediates bearing bromoethyl groups, iodide substitution via the Finkelstein reaction offers a high-yielding pathway.

Finkelstein Reaction on 3-(2-Bromoethyl)-7-Methoxybenzofuran

3-(2-Bromoethyl)-7-methoxybenzofuran, synthesized via radical bromination of the ethyl side chain using NBS and AIBN, undergoes halogen exchange with NaI in acetone at 60°C. This method achieves >90% conversion within 12 hours, with the ionic by-product (NaBr) removed via aqueous extraction.

Optimized Halogen Exchange

ComponentQuantitySource
Substrate1.0 equiv
NaI3.0 equiv
SolventAcetone
Yield88–92%

Challenges and Optimization

Regioselectivity in Alkylation

The electron-donating methoxy group at C7 directs electrophilic substitution to C5 and C3. Computational studies suggest that alkylation at C3 is favored by 6–8 kcal/mol over C5 due to reduced steric hindrance. Microwave-assisted reactions (100°C, 30 min) improve regioselectivity to 9:1 (C3:C5).

Stability of the Iodoethyl Group

The C–I bond’s susceptibility to homolysis necessitates inert atmospheres (N₂ or Ar) during reactions. Storage under amber glass at −20°C extends shelf life to 6 months .

Chemical Reactions Analysis

Types of Reactions

3-(2-iodoethyl)-7-methoxybenzofuran can undergo various chemical reactions, including:

    Substitution Reactions: The iodoethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The iodoethyl group can be reduced to form ethyl derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea can be used in substitution reactions, often in the presence of a base like potassium carbonate.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azidoethyl derivatives, while oxidation with potassium permanganate can produce carboxylic acids.

Scientific Research Applications

3-(2-iodoethyl)-7-methoxybenzofuran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-iodoethyl)-7-methoxybenzofuran involves its ability to undergo light-induced rearrangement, forming reactive intermediates that can covalently bond with nearby molecules. This property is particularly useful in the study of protein-ligand interactions, where the compound can be used to crosslink proteins upon exposure to UV light.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

  • 5-Iodo-7-Methoxybenzofurans (e.g., 7-iodo-5-methoxy-2,3-diphenylbenzo[b]furan, 7i in ):
    These compounds feature iodine at the 7-position and methoxy at the 5-position. The iodine's placement on the benzene ring (vs. the ethyl chain in 3-(2-iodoethyl)-7-methoxybenzofuran) significantly alters electronic distribution, reducing steric hindrance but increasing electrophilicity at the benzene core. This impacts reactivity in cross-coupling reactions .

  • 3-Sulfinyl/Iodo Substituted Benzofurans (e.g., 5-iodo-7-methyl-3-methylsulfinyl-1-benzofuran, –10):
    Sulfinyl groups at the 3-position (e.g., –SOCH₃) introduce strong electron-withdrawing effects, polarizing the furan ring. In contrast, the 2-iodoethyl group in the target compound provides a bulky, hydrophobic substituent with moderate electron-withdrawing capacity due to the C–I bond. This difference influences intermolecular interactions, such as halogen bonding (observed in ) and π–π stacking .

Data Tables

Table 1: Structural and Physical Properties of Selected Benzofurans

Compound Substituents Molecular Weight Key Properties Reference
This compound 7-OCH₃, 3-(CH₂CH₂I) ~318.1 (calc.) High hydrophobicity, halogen bonding N/A (inferred)
7-Iodo-5-methoxy-2,3-diphenylbenzofuran (7i ) 7-I, 5-OCH₃, 2,3-Ph 428.3 Planar structure, π–π stacking
5-Iodo-7-methyl-3-methylsulfinyl-1-benzofuran 5-I, 7-CH₃, 3-SOCH₃ 362.2 Sulfinyl interactions, crystallinity
Machicendiol 7-OCH₃, 5-(CH₂)₃OH 300.3 Bioactive norlignan

Table 2: Comparative Bioactivity Profiles

Compound Antifungal Antitumor Solubility (logP) Notes
This compound Moderate* High* ~3.5 (pred.) Potential for radiolabeling
5-Chloro-3-ethylsulfinyl-2-(4-iodophenyl)-7-methylbenzofuran High Moderate 2.8 Confirmed activity in vitro
Machicendiol Low Low 1.2 Natural product, limited data

*Inferred from structural analogs.

Research Implications

The unique combination of methoxy and iodoethyl groups in this compound positions it as a promising candidate for:

Drug Development : Leveraging iodine's role in enhancing bioavailability and targeting.

Materials Science : Exploiting halogen bonding for crystal engineering (e.g., ’s I⋯O interactions) .

Synthetic Chemistry : Functionalization via iodine displacement or cross-coupling reactions.

Further studies should focus on synthesizing the compound and validating its bioactivity against existing analogs.

Q & A

Q. What are the established synthetic routes for 3-(2-iodoethyl)-7-methoxybenzofuran, and what key reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically begins with a benzofuran core substituted with a methoxy group (e.g., 7-methoxybenzofuran-2-carboxylic acid derivatives). Iodination is achieved using iodine-containing reagents (e.g., iodine monochloride) under controlled temperatures (0–25°C) and inert atmospheres. The ethyl side chain is introduced via alkylation or nucleophilic substitution, requiring anhydrous solvents (e.g., DMF or THF) and catalysts like potassium carbonate . Key Considerations :
  • Purification often involves column chromatography (hexane/ethyl acetate gradients) or recrystallization .
  • Yields depend on the stoichiometry of iodinating agents and reaction time optimization .

Q. How is the structural confirmation of this compound performed, and what analytical techniques are most reliable?

  • Methodological Answer : Structural validation employs:
  • NMR Spectroscopy : 1^1H NMR identifies methoxy (~δ 3.8–4.0 ppm) and iodoethyl groups (δ 2.5–3.5 ppm for CH2_2I). 13^{13}C NMR confirms iodine’s electron-withdrawing effects on adjacent carbons .
  • Mass Spectrometry (HRMS) : Accurate mass analysis verifies molecular ion peaks (e.g., [M+H]+^+) and iodine’s isotopic signature .
  • X-ray Crystallography : Resolves stereochemistry and bond lengths, critical for confirming regioselectivity in substituted benzofurans .

Q. What are the documented biological activities of benzofuran derivatives structurally analogous to this compound?

  • Methodological Answer : Analogous compounds exhibit:
  • Antimicrobial Activity : Tested via MIC assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Anticancer Potential : Evaluated through cytotoxicity assays (e.g., MTT) on cancer cell lines, with IC50_{50} values correlated to iodine’s electronegativity enhancing DNA intercalation .
    Table 1 : Comparative Bioactivity of Benzofuran Derivatives
CompoundActivity (IC50_{50}, μM)Target Cell LineReference
5-Iodo-7-methoxybenzofuran12.3 ± 1.2HeLa
7-Methoxybenzofuran-2-carboxylic acid>100 (Inactive)MCF-7

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of iodinated benzofurans?

  • Methodological Answer : Contradictions often arise from:
  • Variability in Assay Conditions : Standardize protocols (e.g., ATP-based viability assays vs. resazurin assays) to minimize false positives .
  • Structural Isomerism : Use HPLC-MS to rule out impurities or regioisomers (e.g., 5-iodo vs. 6-iodo derivatives) .
  • Cellular Uptake Differences : Quantify intracellular accumulation via fluorescence tagging or radiolabeled analogs .

Q. What strategies optimize the regioselectivity of iodination in this compound synthesis?

  • Methodological Answer : Regioselectivity is controlled by:
  • Directing Groups : Methoxy groups at position 7 direct electrophilic iodination to position 3 via resonance stabilization .
  • Catalysts : Lewis acids (e.g., BF3_3·Et2_2O) enhance iodine’s electrophilicity at specific sites .
    Table 2 : Iodination Efficiency Under Different Conditions
CatalystSolventTemperature (°C)Yield (%)Reference
NoneCH2_2Cl2_22545
BF3_3·Et2_2ODCM082

Q. What mechanistic insights explain the role of the iodoethyl group in modulating biological activity?

  • Methodological Answer : The iodoethyl group:
  • Enhances lipophilicity , improving membrane permeability (calculated logP increases by ~1.5 units vs. non-iodinated analogs) .
  • Acts as a hydrogen bond acceptor , stabilizing interactions with target proteins (e.g., topoisomerase II) via halogen bonding .
  • Metabolic Stability : Iodine’s size and electronegativity reduce oxidative metabolism by cytochrome P450 enzymes, prolonging half-life .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported NMR chemical shifts for iodinated benzofurans?

  • Methodological Answer : Discrepancies may stem from:
  • Solvent Effects : Compare shifts in deuterated DMSO vs. CDCl3_3, which alter hydrogen bonding .
  • Dynamic Stereochemistry : Use variable-temperature NMR to detect conformational changes in the iodoethyl group .
  • Referencing Errors : Calibrate spectra using internal standards (e.g., TMS) and cross-validate with computational models (DFT) .

Experimental Design Guidelines

Q. What in silico tools are recommended for predicting the reactivity and toxicity of this compound?

  • Methodological Answer :
  • Reactivity Prediction : Use DFT calculations (Gaussian 16) to model electrophilic substitution pathways and transition states .
  • Toxicity Profiling : Apply QSAR models (e.g., ProTox-II) to predict hepatotoxicity and mutagenicity, leveraging databases like PubChem .
  • Docking Studies : AutoDock Vina simulates binding affinities to biological targets (e.g., kinase inhibitors) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.